1-Bromo-3-t-butylthiobenzene

Catalog No.
S696281
CAS No.
135883-40-8
M.F
C10H13BrS
M. Wt
245.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-t-butylthiobenzene

CAS Number

135883-40-8

Product Name

1-Bromo-3-t-butylthiobenzene

IUPAC Name

1-bromo-3-tert-butylsulfanylbenzene

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

InChI

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3

InChI Key

HBUYMJXPWBBKMC-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CC(=CC=C1)Br

Canonical SMILES

CC(C)(C)SC1=CC(=CC=C1)Br
  • Organic Chemistry 1-Bromo-3-t-butylthiobenzene, also known as BTBBr, is a widely studied compound in the field of organic chemistry. It is a derivative of thiobenzene and is characterized by its unique physical and chemical properties. The compound is usually synthesized through various chemical methods, including Friedel-Crafts alkylation, bromination of the corresponding t-butylthiobenzene, and nucleophilic substitution reactions.
  • Medicinal Chemistry In medicinal chemistry, 1-Bromo-3-t-butylthiobenzene has been studied as a potential drug candidate for the treatment of infectious diseases and cancer. The current state of research on 1-Bromo-3-t-butylthiobenzene is focused on its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Several studies have shown that 1-Bromo-3-t-butylthiobenzene exhibits potent antimicrobial, antifungal, and anticancer properties, making it a potential drug.
  • Material Science 1-Bromo-3-t-butylthiobenzene has been used to synthesize various advanced materials, including polymers and organometallic compounds. These materials have potential applications in various technological fields.
  • Biochemistry In the field of biochemistry, 1-Bromo-3-t-butylthiobenzene has shown several biological activities. It has been found to inhibit the growth of several Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa.
  • Pharmaceuticals 1-Bromo-3-t-butylthiobenzene has potential applications in the pharmaceutical industry. It has been studied for its antimicrobial, antifungal, and anticancer properties.
  • Synthesis of Boronic Acids

    • 1-Bromo-4-tert-butylbenzene, a similar compound, has been used in the synthesis of 4-tert-butyl-phenylboronic acid .
    • Boronic acids are important in the synthesis of various pharmaceuticals and fine chemicals .
  • Chemical Synthesis 1-Bromo-3-t-butylthiobenzene is used in the synthesis of various chemical compounds. It is often used as a building block in the synthesis of more complex molecules.
  • Pharmaceutical Research 1-Bromo-3-t-butylthiobenzene has been studied for its potential use in the development of new pharmaceuticals. Its unique chemical properties make it a valuable tool in drug discovery and development.
  • Environmental Science In environmental science, 1-Bromo-3-t-butylthiobenzene has been used in studies related to pollution and environmental contamination. Its properties allow it to be used as a tracer or marker in environmental samples.
  • Analytical Chemistry 1-Bromo-3-t-butylthiobenzene is used in analytical chemistry as a standard or reference compound. Its well-characterized properties make it useful for calibration and validation of analytical methods.
  • Petrochemical Industry 1-Bromo-3-t-butylthiobenzene has potential applications in the petrochemical industry. It can be used in the synthesis of additives for fuels and lubricants.
  • Synthesis of Boronic Acids

    • A similar compound, 1-Bromo-4-tert-butylbenzene, has been used in the synthesis of 4-tert-butyl-phenylboronic acid .
    • Boronic acids are important in the synthesis of various pharmaceuticals and fine chemicals .

1-Bromo-3-tert-butylthiobenzene is an organosulfur compound characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring. Its molecular formula is C10H13BrSC_{10}H_{13}BrS, and it has a molecular weight of approximately 245.18 g/mol. The compound exhibits a unique structure that allows it to participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. For instance, in the presence of strong nucleophiles such as alkoxides, the compound can yield corresponding alkylated products .
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes. This is often facilitated by heating or the presence of bases .
  • Electrophilic Aromatic Substitution: The tert-butyl group is an ortho/para director, allowing for electrophilic substitution at these positions on the benzene ring. This reactivity can be exploited to introduce additional functional groups into the aromatic system .

Several synthetic routes exist for producing 1-bromo-3-tert-butylthiobenzene:

  • Bromination of Tert-Butylbenzene: This method involves the direct bromination of tert-butylbenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Substitution Reactions: Starting from 3-tert-butylthiophenol, bromination can be achieved using bromine in an organic solvent .
  • From Thiophenol Derivatives: The compound can also be synthesized via nucleophilic substitution on bromo derivatives of thiophenol, utilizing tert-butyl groups as substituents .

1-Bromo-3-tert-butylthiobenzene is primarily used as an organic synthetic reagent. Its high reactivity due to the bromine atom allows it to participate in various chemical transformations, making it useful in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in polymer chemistry as a building block for functional materials .

1-Bromo-3-tert-butylthiobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-methylbenzeneBromine at position 1, methyl at position 2Lacks sulfur; more volatile
1-Bromo-4-tert-butylbenzeneBromine at position 1, tert-butyl at position 4Different substitution pattern affecting reactivity
4-BromothiophenolBromine at para position on thiophenolContains sulfur directly in the aromatic ring
2-Bromo-4-tert-butylanilineAmino group presentContains nitrogen; different reactivity profile

The presence of both a bromine atom and a tert-butyl group distinguishes 1-bromo-3-tert-butylthiobenzene from these similar compounds, particularly regarding its reactivity and potential applications in organic synthesis.

XLogP3

4.1

Wikipedia

1-Bromo-3-(tert-butylsulfanyl)benzene

Dates

Last modified: 08-15-2023

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